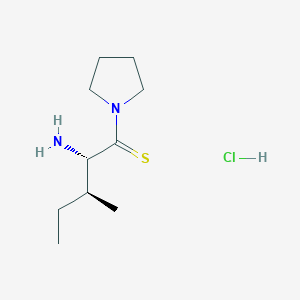
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a thione group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride can be achieved through several methods. One common approach involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester-forming compounds . This method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification.
Industrial Production Methods: For industrial production, the preparation method involves the use of genetically engineered bacteria containing carbonyl reductase. The process includes preparing a suspension of resting cells of the engineered bacteria, performing ultrasonic disruption or pressurized disruption to obtain a cell supernatant containing carbonyl reductase, and mixing the cell supernatant with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ozone for ozonolysis, reducing agents such as lithium dialkylcuprates for 1,4-addition reactions, and halogens like bromine and chlorine for addition reactions . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties. For example, the addition of halogens can lead to the formation of halogenated derivatives, while reduction reactions can produce different stereoisomers .
Scientific Research Applications
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a chiral building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-substrate interactions and protein foldingAdditionally, in the industry, it can be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride include other chiral amino acids and their derivatives, such as (2S,3S)-3-amino-2-hydroxybutanoic acid (L-alloiso-threonine) and (2S,3R)-3-methylglutamate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a pyrrolidine ring and a thione group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H/t8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIZXXVZZLWMM-OZZZDHQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=S)N1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=S)N1CCCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733819 |
Source


|
| Record name | (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171093-88-2 |
Source


|
| Record name | (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1169711.png)
